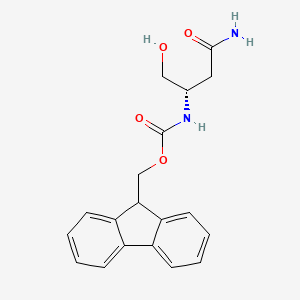

Fmoc-L-asparaginol

Vue d'ensemble

Description

Fmoc-L-asparaginol is a derivative of asparagine, which is one of the 20 naturally occurring amino acids that are the building blocks of proteins. It is widely used in chemotherapeutic regimens for the treatment of acute lymphoblastic leukemia (ALL) and has led to a substantial improvement in cure rates, especially in children .

Synthesis Analysis

Fmoc-L-asparaginol is used in solid-phase peptide synthesis (SPPS) to make peptides/glycopeptides containing the aspartate residue .

Molecular Structure Analysis

The molecular structure of Fmoc-L-asparaginol has been extensively investigated. Over 100 structural models of l-asparaginases have been deposited in the Protein Data Bank during the last 30 years . The molecular basis of other important properties of these enzymes, such as their substrate specificity, is still being evaluated .

Chemical Reactions Analysis

The chemical reactions involving Fmoc-L-asparaginol are complex and involve several steps. The reaction conditions for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery have been developed .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-L-asparaginol have been analyzed in several studies. The properties of interface and surface regions are quantified by five physical-chemical descriptors . The discriminating properties of interface and surface regions are quantified by five physical-chemical descriptors developed previously .

Applications De Recherche Scientifique

-

Food Industry

- Field : Food Science

- Application : L-asparaginase is used in the food industry to reduce the formation of acrylamide, a carcinogenic compound .

- Method : The enzyme breaks down the amino acid L-asparagine, which can form acrylamide when heated at high temperatures .

- Results : The use of L-asparaginase can significantly reduce the levels of acrylamide in heat-processed foods, making them safer for consumption .

-

Agriculture

-

Pharmaceutical Industry

- Field : Pharmaceutical Industry

- Application : L-asparaginase is used in the production of recombinant proteins .

- Method : The enzyme can catalyze the breakdown of L-asparagine, which can be used in the production of various proteins .

- Results : This method can enhance the production yield and efficiency of recombinant proteins .

-

Biosensors

- Field : Biotechnology

- Application : L-asparaginase can be used in biosensors for clinical diagnosis .

- Method : The enzyme can be confined in nanomaterials and used to detect the presence of L-asparagine .

- Results : This can provide a sensitive and specific method for detecting L-asparagine, which can be useful in various clinical applications .

-

Autoimmune Disorders and Infectious Diseases

- Field : Immunology

- Application : L-asparaginase has the potential to cure autoimmune disorders and infectious diseases .

- Method : The exact mechanisms are still under investigation, but it’s believed that the enzyme can modulate immune responses .

- Results : While more research is needed, preliminary studies suggest that L-asparaginase could have therapeutic benefits in these areas .

-

Sustained or Continuous-Release Delivery Systems

- Field : Biomedical Engineering

- Application : Confined L-asparaginase can be used in sustained or continuous-release delivery systems .

- Method : The enzyme is confined in various nanomaterials, enhancing its activity, stability, and catalytic half-life .

- Results : This allows for a more controlled and prolonged release of the enzyme, which can be beneficial in therapeutic applications .

-

Biocatalysts in the Food Industry

- Field : Food Science

- Application : Confined L-asparaginase can be used as a biocatalyst in the food industry .

- Method : The enzyme is confined in various nanomaterials, enhancing its thermal and operational stability .

- Results : This allows the enzyme to be reused, increasing the efficiency of processes in the food industry .

-

Clinical Diagnosis

- Field : Clinical Medicine

- Application : Confined L-asparaginase can be used in biosensors for clinical diagnosis .

- Method : The enzyme is confined in various nanomaterials, enhancing its specificity .

- Results : This provides a sensitive and specific method for detecting L-asparagine, which can be useful in various clinical applications .

-

Production of Recombinant Proteins

-

Antineoplastic Activity

- Field : Oncology

- Application : L-asparaginase has antineoplastic activity .

- Method : The enzyme breaks down the amino acid L-asparagine, which is essential for the growth of certain types of cancer cells .

- Results : This inhibits the growth of these cancer cells, making L-asparaginase an important tool in anticancer therapy .

-

Cure Autoimmune Disorders and Infectious Diseases

- Field : Immunology

- Application : L-asparaginase has the potential to cure autoimmune disorders and infectious diseases .

- Method : The exact mechanisms are still under investigation, but it’s believed that the enzyme can modulate immune responses .

- Results : While more research is needed, preliminary studies suggest that L-asparaginase could have therapeutic benefits in these areas .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

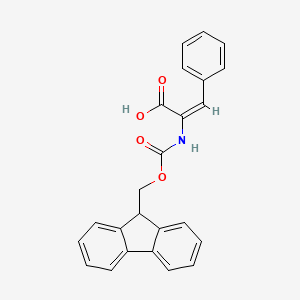

9H-fluoren-9-ylmethyl N-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c20-18(23)9-12(10-22)21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,22H,9-11H2,(H2,20,23)(H,21,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVDQIGBMJCGLD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-asparaginol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

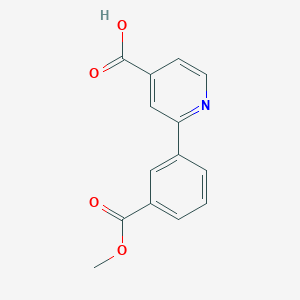

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride](/img/structure/B1463596.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)